Furamethrin

Insecticidal potency Topical application Musca domestica

Furamethrin (CAS 23031-38-1) is a synthetic pyrethroid insecticide characterized by a monoterpenoid structure and a 5-propargylfurfuryl alcohol moiety esterified with chrysanthemic acid. It is classified as a Type I pyrethroid lacking a cyano group and is approved for use by the Japanese Ministry of Agriculture, Forestry and Fisheries (JMAFF) and in China (炔呋菊酯).

Molecular Formula C18H22O3
Molecular Weight 286.4 g/mol
CAS No. 23031-38-1
Cat. No. B1214380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuramethrin
CAS23031-38-1
Molecular FormulaC18H22O3
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(O2)CC#C)C
InChIInChI=1S/C18H22O3/c1-6-7-13-8-9-14(21-13)11-20-17(19)16-15(10-12(2)3)18(16,4)5/h1,8-10,15-16H,7,11H2,2-5H3
InChIKeyFSYXMFXBRJFYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furamethrin (CAS 23031-38-1) Procurement Guide: Pyrethroid Insecticide Baseline and Regulatory Context


Furamethrin (CAS 23031-38-1) is a synthetic pyrethroid insecticide characterized by a monoterpenoid structure and a 5-propargylfurfuryl alcohol moiety esterified with chrysanthemic acid [1]. It is classified as a Type I pyrethroid lacking a cyano group and is approved for use by the Japanese Ministry of Agriculture, Forestry and Fisheries (JMAFF) and in China (炔呋菊酯) [1]. Physicochemical properties include a molecular formula of C₁₈H₂₂O₃, molecular weight of 286.37, a boiling point of 120–122°C at 26.7 Pa, and a vapor pressure of 6.94×10⁻⁵ mmHg at 25°C [2].

Compound Class Type I pyrethroid; monoterpenoid ester without cyano group
Regulatory Context Approved use in Japan (JMAFF) and China
Key Activity Models Musca domestica, Culex pipiens pallens, Blattella germanica

Why Furamethrin Cannot Be Substituted with Other Pyrethroids: Cross-Resistance and Metabolic Divergence


In-class pyrethroids exhibit divergent insecticidal potency, cross-resistance profiles, and metabolic pathways, making generic substitution scientifically unsound. Furamethrin demonstrates low-level cross-resistance in Laodelphax striatellus strains resistant to malathion and fenitrothion, whereas compounds like permethrin and fenpropathrin show no cross-resistance in the same strains [1]. Furthermore, the hydrolytic metabolism of furamethrin's ester linkage differs from the oxidative pathways predominant in cyano-containing pyrethroids such as cypermethrin and deltamethrin [2]. These biochemical and toxicological distinctions preclude direct interchangeability and necessitate compound-specific selection based on target species, resistance status, and formulation requirements.

Cross-resistance profile May differ from permethrin and fenpropathrin in organophosphate-resistant strains; substitution can shift resistance management outcomes.
Metabolic pathway Hydrolytic ester cleavage may not follow oxidative routes dominant in cyano-pyrethroids; toxicokinetic behavior requires compound-specific review.
Potency ratios not transferable Reported relative toxicity values in Musca and Culex models are compound-specific; direct interchange may lead to different dose–response profiles.

Furamethrin Quantitative Differentiation: Head-to-Head Potency and Selectivity Data


Superior Topical Toxicity to Housefly (Musca domestica) Compared to Allethrin, Tetramethrin, and Pyrethrins

Furamethrin exhibits significantly higher topical toxicity to adult houseflies (Musca domestica) than structurally related pyrethroids. In a direct comparison using a standardized micro-drop application method, furamethrin's relative toxicity was 7–8 times greater than allethrin and notably higher than both tetramethrin and natural pyrethrins [1].

Topical toxicity (M. domestica)
Head-to-head
7–8× greater than allethrin
Supports Musca domestica potency screening context
Micro-drop method; relative ranking
Insecticidal potency Topical application Musca domestica

Enhanced Larvicidal Activity Against Culex pipiens pallens Compared to Allethrin, Tetramethrin, and Pyrethrins

Furamethrin demonstrates markedly superior larvicidal activity against the common mosquito vector Culex pipiens pallens. The 24-hour LC₅₀ value for furamethrin is 0.021 mg/kg, which is approximately 9.5-fold lower (more potent) than allethrin (0.200 mg/kg), 6.4-fold lower than tetramethrin (0.135 mg/kg), and 3.5-fold lower than pyrethrins (0.073 mg/kg) [1].

LC₅₀ (Culex pipiens pallens)
Head-to-head
0.021 mg/kg (furamethrin)
vs allethrin 0.200, tetramethrin 0.135, pyrethrins 0.073 mg/kg
Reported 9.5× lower LC₅₀ than allethrin
24-h larval bioassay
Larvicide Culex pipiens pallens Mosquito control

Higher Mortality 24-Hour Post-Exposure Compared to Allethrin and Tetramethrin in Aerosol Trials

While the initial knockdown speed (KT₅₀) of furamethrin in oil-based aerosol sprays is comparable to allethrin and somewhat slower than tetramethrin, the 24-hour post-exposure mortality is consistently higher for furamethrin. In controlled aerosol chamber tests at equivalent concentrations, furamethrin-treated Musca domestica, Culex pipiens pallens, and Blattella germanica exhibited superior 24-hour mortality rates compared to both allethrin and tetramethrin [1].

24-h post-aerosol mortality
Head-to-head
Higher than allethrin and tetramethrin
Reported higher residual kill in aerosol tests
Oil-based spray; multiple species
Knockdown Aerosol Residual mortality

Superior Knockdown and Kill Performance in Mosquito Coil Formulations Versus Allethrin

When formulated into mosquito coils, furamethrin exhibits a knockdown potency that is 2–4 times greater than allethrin-based coils at equivalent concentrations, and it maintains strong killing activity. Even at very low active ingredient loadings, furamethrin coils achieve efficacy comparable to allethrin coils at higher concentrations, making it an effective substitute for allethrin in vapor-generating applications [1].

Mosquito coil knockdown
Head-to-head
2–4× greater knockdown vs allethrin
Supports coil formulation performance screening
Equivalent or lower loading rate
Mosquito coil Vapor action Knockdown

Distinct Cross-Resistance Profile in Laodelphax striatellus: Furamethrin vs. Permethrin, Fenpropathrin

In malathion- and fenitrothion-resistant strains (Rm and Rf) of the small brown planthopper (Laodelphax striatellus), furamethrin exhibits low-level cross-resistance, whereas permethrin and fenpropathrin show no cross-resistance [1]. This differential response to existing resistance mechanisms indicates that furamethrin may be a more suitable rotational partner in certain resistance management programs, or conversely, may be less effective in populations with specific metabolic resistance phenotypes.

Cross-resistance (L. striatellus)
Head-to-head
Low-level cross-resistance observed
Permethrin/fenpropathrin: no cross-resistance
Differential resistance profile may guide rotation
Rm, Rf strains; topical bioassay
Cross-resistance Resistance management Laodelphax striatellus

Hydrolytic Metabolic Pathway Distinct from Cyano-Containing Pyrethroids

Furamethrin, as a primary alcohol ester of chrysanthemic acid, is metabolized predominantly via hydrolysis of the ester linkage, followed by oxidation and conjugation of the alcohol and acid moieties [1]. In contrast, cyano-containing pyrethroids (e.g., cypermethrin, deltamethrin) and secondary alcohol esters (e.g., allethrin) are more resistant to hydrolytic attack and rely more heavily on oxidative degradation [1]. This metabolic divergence can influence mammalian toxicity and environmental persistence.

Metabolic pathway
Class-level
Hydrolysis of ester linkage predominates
Distinct from oxidative metabolism of cyano-pyrethroids
Mammalian liver microsome data; further review needed
Metabolism Hydrolysis Toxicokinetics

Furamethrin Application Scenarios: Where Quantitative Differentiation Drives Scientific and Industrial Value


Housefly (Musca domestica) Control in Animal Housing and Waste Management Facilities

Based on the 7–8× higher topical toxicity of furamethrin relative to allethrin [1], formulators can develop lower-concentration space sprays or surface treatments for use in poultry houses, swine barns, and waste processing areas. The reduced active ingredient requirement lowers raw material costs and minimizes environmental residues while maintaining effective fly knockdown and mortality.

Mosquito Larviciding Programs Targeting Culex pipiens pallens in Urban and Peri-Urban Areas

The 9.5× greater larvicidal potency of furamethrin compared to allethrin (LC₅₀ 0.021 mg/kg vs. 0.200 mg/kg) [1] supports its use in integrated vector management programs for West Nile virus and Japanese encephalitis vectors. Lower application rates reduce the risk of non-target aquatic toxicity and simplify logistical handling of concentrated formulations.

Manufacturing of High-Efficacy Mosquito Coils as an Allethrin Replacement

Furamethrin's 2–4× greater knockdown potency in coil formulations versus allethrin [1] enables the production of cost-effective coils with reduced pyrethroid content. This is particularly advantageous in markets with stringent active ingredient regulations or where consumer demand favors products with lower perceived chemical burden.

Resistance Management Rotations for Laodelphax striatellus in Rice Paddies

Given furamethrin's distinct cross-resistance profile in Laodelphax striatellus (low-level cross-resistance observed, whereas permethrin and fenpropathrin show none) [2], it can be strategically deployed in rotation with non-cross-resistant insecticides to delay the onset of broad pyrethroid resistance in rice planthopper populations. This application requires integration with resistance monitoring programs.

Application
Selection Property
Validation Focus
Musca domestica control research
Reported topical toxicity profile
Comparative toxicity assays in Diptera models
Culex larvicide screening
LC₅₀ potency in larval bioassays
Dose–response in field-collected populations
Mosquito coil formulation development
Knockdown potency in vapor-phase assays
Efficacy testing in Culex adult bioassays
Resistance management studies in L. striatellus
Cross-resistance fingerprint
Rotation design with monitoring of resistance alleles

Technical Documentation Hub

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17 linked technical documents
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